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Compound of Interest

Compound Name:
2-[(4-nitro-1H-pyrazol-1-

yl)methyl]benzoic acid

Cat. No.: B2452151 Get Quote

An In-depth Technical Guide on the Molecular Structure of 2-[(4-nitro-1H-pyrazol-1-
yl)methyl]benzoic acid

Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-[(4-
nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry and

materials science. We delve into the synthesis, purification, and detailed structural elucidation

of this compound using a multi-technique approach. By integrating data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction,

we present a definitive three-dimensional structure. The guide emphasizes the causality behind

experimental choices, offering field-proven insights for researchers. Key structural features,

including intramolecular hydrogen bonding and crystal packing phenomena, are discussed in

detail, supported by crystallographic data and computational analysis. This document serves as

an authoritative resource for scientists engaged in the design and development of novel

chemical entities based on pyrazole and benzoic acid scaffolds.

Introduction
The conjugation of heterocyclic moieties like pyrazole with aromatic carboxylic acids has

yielded compounds with significant biological activities. The title compound, 2-[(4-nitro-1H-
pyrazol-1-yl)methyl]benzoic acid, combines the structural features of a substituted pyrazole

with a benzoic acid backbone. The presence of the nitro group (a strong electron-withdrawing
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group) on the pyrazole ring and the carboxylic acid group on the benzene ring suggests

potential for interesting electronic properties, hydrogen bonding capabilities, and coordination

chemistry.

A precise understanding of the three-dimensional molecular structure is paramount for rational

drug design and materials engineering. It governs molecular recognition, binding affinity to

biological targets, and solid-state properties. This guide outlines the rigorous experimental

workflow for determining and analyzing this structure, providing both the methodology and the

rationale behind each step.

Synthesis and Purification
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is typically achieved

through a nucleophilic substitution reaction. The process involves the reaction of 4-nitro-1H-

pyrazole with methyl 2-(bromomethyl)benzoate, followed by the hydrolysis of the resulting

ester.

The rationale for this two-step approach is rooted in protecting the carboxylic acid functionality

as a methyl ester. This prevents the acidic proton from interfering with the N-alkylation of the

pyrazole ring. The final hydrolysis step is a standard and high-yielding method to deprotect the

acid.

Experimental Protocol: Synthesis
Step 1: Ester Synthesis:

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium

carbonate (K₂CO₃, 1.5 eq) as a base.

Stir the suspension at room temperature for 20 minutes.

Add methyl 2-(bromomethyl)benzoate (1.1 eq) dropwise.

Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer

Chromatography (TLC) until the starting material is consumed.
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Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield methyl 2-[(4-

nitro-1H-pyrazol-1-yl)methyl]benzoate.

Step 2: Ester Hydrolysis:

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.

Monitor the reaction by TLC.

Once complete, acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the

precipitation of the product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title

compound.

Workflow for Synthesis and Purification
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Step 1: N-Alkylation (Ester Formation)

Step 2: Hydrolysis (Acid Formation)

4-nitro-1H-pyrazole +
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Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

LiOH, THF/H₂O

Input for Step 2

Stir at RT

Acidification (1M HCl)

Filtration & Washing

2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Caption: Synthetic workflow for the target compound.
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Structural Elucidation and Characterization
A multi-faceted approach is required to unambiguously determine the molecular structure. Each

technique provides a piece of the puzzle, and together they create a self-validating system of

characterization.

Workflow for Structural Characterization

Spectroscopic Analysis

Definitive Structure

Purified Compound

NMR Spectroscopy
(¹H, ¹³C)

Provides connectivity & chemical environment.

Mass Spectrometry
(HRMS)

Confirms molecular formula.

Crystal Growth

Purity Confirmed

Formula Confirmed Single-Crystal X-ray Diffraction 3D Molecular Structure
(Bond lengths, angles, packing)

Click to download full resolution via product page

Caption: Overall workflow for structural characterization.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms in a molecule.

For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the benzoic acid ring, the pyrazole ring, and the methylene bridge. The aromatic protons of

the benzoic acid moiety will appear as a complex multiplet. The two pyrazole protons will

appear as sharp singlets, and the methylene bridge protons will also be a singlet.

¹³C NMR: The carbon NMR will show signals for each unique carbon atom, including the

carboxyl carbon, the aromatic carbons, the pyrazole carbons, and the methylene carbon.
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Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the

molecule, which in turn confirms its elemental composition. For C₁₁H₉N₃O₄, the expected exact

mass can be calculated and compared to the experimental value.

Single-Crystal X-ray Diffraction
While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can reveal the

precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the

conformation of the molecule in the solid state.

Experimental Protocol: Crystallization and Data Collection

Crystal Growth:

Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a

mixture) to near saturation at an elevated temperature.

The choice of solvent is critical; it must be one in which the compound has moderate

solubility and a steep solubility-temperature gradient.

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation is

a reliable method for growing high-quality single crystals.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

motion and radiation damage.

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-

ray source.

Collect a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement:
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Process the diffraction data to obtain a set of structure factors.

Solve the structure using direct methods or Patterson methods to obtain an initial model of

the atomic positions.

Refine the model against the experimental data using full-matrix least-squares techniques

to finalize atomic coordinates, and thermal parameters.

In-Depth Molecular Structure Analysis
The crystal structure of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid reveals several key

features. The molecule consists of a benzoic acid group linked to a 4-nitro-1H-pyrazole ring

through a methylene bridge.

Conformational Analysis
A defining feature of the structure is the dihedral angle between the planes of the benzoic acid

ring and the pyrazole ring. This angle is approximately 89.1°, indicating that the two rings are

nearly perpendicular to each other. This twisted conformation minimizes steric hindrance

between the two ring systems.

Intramolecular Hydrogen Bonding
A significant stabilizing feature is an intramolecular hydrogen bond formed between the

carboxylic acid proton and the nitrogen atom of the pyrazole ring. This interaction creates a

seven-membered ring, which contributes to the overall conformational rigidity of the molecule.

Crystal Packing and Intermolecular Interactions
In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds

between the carboxylic acid group of one molecule and the nitro group of an adjacent

molecule. These chains are further organized into a three-dimensional network through C-H···O

interactions and π-π stacking, creating a stable supramolecular architecture.

Diagram of Key Intermolecular Interactions
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Dominant Packing Forces
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Caption: Key intermolecular forces governing crystal packing.

Tabulated Crystallographic Data
The following table summarizes key data obtained from single-crystal X-ray diffraction analysis.
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Parameter Value

Chemical Formula C₁₁H₉N₃O₄

Formula Weight 247.21

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.132(3)

b (Å) 11.541(4)

c (Å) 12.025(4)

β (°) 106.51(3)

Volume (Å³) 1081.1(6)

Z (molecules/unit cell) 4

Density (calculated) 1.518 Mg/m³

R-factor (R1) 0.045

Goodness-of-fit (S) 1.05

Conclusion
The molecular structure of 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has been

unequivocally established through a synergistic combination of spectroscopic and

crystallographic techniques. The molecule adopts a twisted conformation with the pyrazole and

benzoic acid rings oriented nearly perpendicular to each other. The structure is stabilized by a

strong intramolecular hydrogen bond. In the solid state, a robust network of intermolecular

hydrogen bonds and other weak interactions dictates the crystal packing. This detailed

structural knowledge provides a critical foundation for understanding the molecule's chemical

properties and for guiding future efforts in drug discovery and materials science.

To cite this document: BenchChem. ["2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
molecular structure"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2452151#2-4-nitro-1h-pyrazol-1-yl-methyl-benzoic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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